molecular formula C24H25BrN2O3S B302773 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B302773
M. Wt: 501.4 g/mol
InChI Key: OVHFUMJDKLPZKW-POLMPROESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BTE-C-1, is a synthetic compound that has attracted significant attention in the scientific community due to its potential as a therapeutic agent. BTE-C-1 belongs to the class of thiazolidinone derivatives, which have been shown to possess a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-diabetic properties. In

Mechanism of Action

The exact mechanism of action of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its anti-tumor effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one are thought to be due to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. The anti-diabetic effects of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one are thought to be due to its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one inhibits cell proliferation and induces cell death in cancer cells. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. In animal studies, 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to reduce tumor growth and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is its potent anti-tumor activity against a wide range of cancer cell lines. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and anti-diabetic effects, making it a promising therapeutic agent for a variety of diseases. However, one limitation of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one. One area of research is the development of more water-soluble derivatives of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one that can be more easily administered in vivo. Another area of research is the investigation of the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and anti-diabetic effects of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one. Additionally, studies are needed to evaluate the safety and efficacy of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one in animal models and in clinical trials.

Synthesis Methods

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction method. The starting materials for the synthesis are 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, cyclohexylamine, and phenyl isothiocyanate. These materials are mixed together in the presence of a base such as triethylamine and heated under reflux for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits potent anti-tumor activity against a wide range of cancer cell lines including breast, lung, colon, and prostate cancer cells. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

Product Name

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C24H25BrN2O3S

Molecular Weight

501.4 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H25BrN2O3S/c1-2-30-20-14-16(13-19(25)22(20)28)15-21-23(29)27(18-11-7-4-8-12-18)24(31-21)26-17-9-5-3-6-10-17/h3,5-6,9-10,13-15,18,28H,2,4,7-8,11-12H2,1H3/b21-15-,26-24?

InChI Key

OVHFUMJDKLPZKW-POLMPROESA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)O

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.